molecular formula C23H16ClNO6 B5424674 [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate

[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate

Cat. No.: B5424674
M. Wt: 437.8 g/mol
InChI Key: SYYOATDWOHRCOI-WZUFQYTHSA-N
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Description

The compound “4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl 3-nitrobenzoate” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a propenone group, a methoxyphenyl group, and a nitrobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenyl and nitrobenzoate groups could potentially make this compound relatively dense and highly polar .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be a drug or pesticide, its mechanism of action would depend on its specific target in the biological system .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve testing its efficacy and safety in biological models .

Properties

IUPAC Name

[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO6/c1-30-22-13-15(5-11-20(26)16-7-9-18(24)10-8-16)6-12-21(22)31-23(27)17-3-2-4-19(14-17)25(28)29/h2-14H,1H3/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOATDWOHRCOI-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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